3-Fluoro-2-methyl-4-nitrobenzoic acid
Description
3-Fluoro-2-methyl-4-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol (inferred from structurally similar compounds like 4-fluoro-2-methyl-3-nitrobenzoic acid ). The compound features a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 4-position on the benzene ring. These substituents influence its electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.
The methyl group, an electron-donating substituent, may moderate these effects. Synthesis likely involves nitration of a pre-functionalized benzoic acid precursor, guided by directing effects of the fluorine and methyl groups .
Properties
IUPAC Name |
3-fluoro-2-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROBLCBULDKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by fluorination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring. The fluorination step can be carried out using a fluorinating agent such as hydrogen fluoride or a fluoride salt under appropriate conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of o-methylphenol as a starting material, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: this compound itself is formed from the oxidation of 2-fluoro-3-nitrotoluene.
Reduction: The reduction of the nitro group yields 3-fluoro-2-methyl-4-aminobenzoic acid.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Fluoro-2-methyl-4-nitrobenzoic acid serves as a crucial building block in organic chemistry. It is utilized to synthesize more complex molecules through various reactions such as:
- Oxidation : The methyl group can be oxidized to form a carboxylic acid.
- Reduction : The nitro group can be reduced to an amino group, which is essential for creating amine derivatives.
- Substitution Reactions : The fluorine atom can be substituted with different nucleophiles, leading to diverse chemical products.
Biological Studies
The compound has been investigated for its biological activities, particularly in relation to antimicrobial properties. Studies have shown that derivatives of this compound exhibit varying degrees of activity against pathogens such as Mycobacterium tuberculosis. For instance, compounds derived from similar structures have demonstrated potent antitubercular activity with minimal inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
Antimicrobial Activity
A study focused on the synthesis of derivatives based on this compound revealed promising results against M. tuberculosis. The derivatives were tested for their inhibitory effects on bacterial growth, showing MIC values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains .
Enzyme-Catalyzed Reactions
Research has also highlighted the use of this compound in studying enzyme-catalyzed reactions involving aromatic compounds. The electron-withdrawing nature of the nitro group enhances the reactivity of the compound, making it suitable for investigating various enzymatic pathways.
Summary Table of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in substitution reactions |
| Antimicrobial Activity | Effective against M. tuberculosis | MIC values from 4 to 64 μg/mL |
| Enzyme-Catalyzed Reactions | Investigating reactivity in biological systems | Studies on aromatic compound interactions |
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-4-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring and the carboxylic acid group. The fluorine atom also influences the compound’s reactivity by stabilizing certain intermediates and transition states. These effects can be exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-fluoro-2-methyl-4-nitrobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Acidity Trends :
- The nitro group (meta or para) significantly lowers pKa compared to benzoic acid (pKa ~4.2). For example, 4-nitrobenzoic acid has a pKa of ~1.7 .
- Fluorine at the 3-position further enhances acidity due to its electron-withdrawing effect, but the methyl group (electron-donating) counteracts this, resulting in a pKa intermediate between 3-fluorobenzoic acid (~3.5) and 4-nitrobenzoic acid (~1.7) .
Synthetic Pathways :
- Nitration : In 3-methoxy-4-nitrobenzoic acid, nitration occurs at the 4-position due to methoxy’s para-directing effect . For this compound, nitration likely targets the 4-position due to fluorine’s meta-directing and methyl’s ortho/para-directing effects .
- Functional Group Stability : The nitro group in these compounds is susceptible to reduction (e.g., to an amine), enabling transformations for drug synthesis .
Applications :
- Pharmaceuticals : 4-fluoro-3-nitrobenzoic acid is a precursor for fluorinated drug candidates .
- Materials Science : Nitro and fluorine substituents improve thermal stability and electron-deficient character, useful in liquid crystals or polymers .
Research Findings and Challenges
- Positional Isomerism: Minor changes in substituent positions (e.g., 4-fluoro-2-methyl-3-nitro vs. 3-fluoro-2-methyl-4-nitro) drastically alter reactivity and intermolecular interactions .
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving structures of such complex molecules, though positional disorder in nitro groups can complicate refinement .
- Safety : Nitroaromatics are often toxic and require careful handling; 3-hydroxy-4-nitrobenzoic acid’s safety data sheet (SDS) recommends PPE and ventilation .
Biological Activity
3-Fluoro-2-methyl-4-nitrobenzoic acid is a compound of increasing interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H7FNO4
- Molecular Weight : 201.15 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing similar structural motifs to this compound. For instance, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Although specific data on this compound is limited, its structural analogs suggest a potential for similar antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. In related studies, compounds with similar nitro and fluoro substitutions have been tested against various cancer cell lines. For example, one study reported that certain derivatives exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC₅₀ values as low as 9 nM, indicating a strong potential for therapeutic use . The cytotoxic effects of this compound itself require further investigation to establish its safety and efficacy in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by their structural features. The presence of a nitro group has been associated with increased antibacterial activity, while fluorine substitution often enhances lipophilicity, potentially improving cellular uptake . Understanding these relationships can guide the design of more effective derivatives.
Table: Summary of Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | Cytotoxicity (CC₅₀ nM) | Activity Type |
|---|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Not specified | Antimicrobial |
| Compound with trifluoromethyl substitution | 16 | 9 | Anticancer |
| Other derivatives | 32 - 64 | Varies | Antimicrobial/Cytotoxic |
Case Studies
- Antimycobacterial Activity : A study synthesized a series of phenoxy derivatives that demonstrated potent antitubercular activity against M. tuberculosis strains. The most active compound in this series had an MIC of 4 μg/mL against both sensitive and resistant strains . This highlights the potential for developing new treatments for tuberculosis based on similar chemical frameworks.
- Cytotoxicity Against Cancer Cell Lines : Research into related compounds has shown promising results in terms of selective cytotoxicity against cancer cells without affecting normal cells significantly. This selective action is critical for developing targeted therapies that minimize side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
